molecular formula C21H20FN3OS B12843081 N-Cyclopropyl-2-[[6-Ethyl-2-(4-Fluorophenyl)-4-Quinazolinyl]Thio]-Acetamide

N-Cyclopropyl-2-[[6-Ethyl-2-(4-Fluorophenyl)-4-Quinazolinyl]Thio]-Acetamide

Cat. No.: B12843081
M. Wt: 381.5 g/mol
InChI Key: CAEJECXMOXIWJE-UHFFFAOYSA-N
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Description

N-Cyclopropyl-2-[[6-Ethyl-2-(4-Fluorophenyl)-4-Quinazolinyl]Thio]-Acetamide is a quinazoline-derived compound featuring a thioacetamide linker and cyclopropyl substituent. The compound’s structure includes a 4-fluorophenyl group at position 2, an ethyl group at position 6 of the quinazoline core, and a cyclopropyl moiety attached to the acetamide nitrogen. These substituents likely influence its physicochemical properties (e.g., lipophilicity, solubility) and target-binding affinity .

Properties

Molecular Formula

C21H20FN3OS

Molecular Weight

381.5 g/mol

IUPAC Name

N-cyclopropyl-2-[6-ethyl-2-(4-fluorophenyl)quinazolin-4-yl]sulfanylacetamide

InChI

InChI=1S/C21H20FN3OS/c1-2-13-3-10-18-17(11-13)21(27-12-19(26)23-16-8-9-16)25-20(24-18)14-4-6-15(22)7-5-14/h3-7,10-11,16H,2,8-9,12H2,1H3,(H,23,26)

InChI Key

CAEJECXMOXIWJE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(N=C2SCC(=O)NC3CC3)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-2-[[6-Ethyl-2-(4-Fluorophenyl)-4-Quinazolinyl]Thio]-Acetamide typically involves multiple steps, starting with the preparation of the quinazoline core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. . The final step involves the attachment of the cyclopropyl group and the acetamide moiety, which can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-2-[[6-Ethyl-2-(4-Fluorophenyl)-4-Quinazolinyl]Thio]-Acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of simpler amine derivatives.

Scientific Research Applications

Based on the search results, here is information regarding the compound N-Cyclopropyl-2-[[6-Ethyl-2-(4-Fluorophenyl)-4-Quinazolinyl]Thio]-Acetamide (CAS No. 606132-79-0):

Basic Information

  • Chemical Name: Acetamide, N-cyclopropyl-2-[[6-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]thio]- (9CI) .
  • Molecular Formula: C21H20FN3OS .
  • Molecular Weight: 381.47 , 381.46600 .
  • IUPAC Name: N-cyclopropyl-2-[6-ethyl-2-(4-fluorophenyl)quinazolin-4-yl]sulfanylacetamide .
  • Synonyms: Several synonyms are listed, including ASN 06977518 and AKOS000780463 .

Chemical Properties

  • It is a chemical substance with the CAS number 606132-79-0 .
  • The compound's structure and other identifiers can be found on PubChem .

Potential Applications

While the provided search results do not offer explicit details on the specific applications of this compound, they do provide some context for potential areas of interest:

  • Neuroprotection: Kynurenine (KYN) metabolites, particularly kynurenic acid (KYNA), have neuroprotective properties, including antioxidant activity and NMDA receptor antagonism . Given that this compound is an acetamide derivative, it might have applications in neuroprotection, although this would require further research .
  • Immune Modulation: KYNA can influence immune responses by affecting the production of inflammatory cytokines and regulating the activity of dendritic cells and macrophages . Certain kynurenine metabolites can modulate immune tolerance, suggesting potential applications in autoimmune diseases .
  • Drug development: The broader context of the search results suggests the compound could be relevant in studies of metabolic pathways and enzyme functions, potentially as a risk factor, biomarker, or therapeutic target in various diseases .

Mechanism of Action

The mechanism of action of N-Cyclopropyl-2-[[6-Ethyl-2-(4-Fluorophenyl)-4-Quinazolinyl]Thio]-Acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline ring is known to interact with various biological targets, potentially inhibiting or activating specific pathways. The presence of the fluorophenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Quinazoline and Pyridine Derivatives

Compound Name Core Structure Position 2 Substituent Position 6 Substituent Thioacetamide Modifications
N-Cyclopropyl-2-[[6-Ethyl-2-(4-Fluorophenyl)-4-Quinazolinyl]Thio]-Acetamide Quinazoline 4-Fluorophenyl Ethyl Cyclopropyl-linked thioacetamide
N-Cyclopentyl-2-[[2-(4-Fluorophenyl)-6-Methyl-4-Quinazolinyl]Thio]-Acetamide Quinazoline 4-Fluorophenyl Methyl Cyclopentyl-linked thioacetamide
2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide Pyridine Styryl Styryl Unsubstituted acetamide
N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide Pyridine Styryl Styryl 4-Chlorophenyl-linked acetamide

Key Observations:

  • Ethyl groups generally increase hydrophobicity, which could improve membrane permeability but reduce aqueous solubility.
  • Cycloalkyl Modifications: Replacing cyclopropyl with cyclopentyl (as in the analog from ) increases ring size, altering conformational flexibility and van der Waals interactions with targets. Cyclopropane’s strain energy might favor specific binding geometries.
  • Thioacetamide Linkers: The thioether bridge in the target compound is conserved across analogs, suggesting its critical role in stabilizing interactions (e.g., via sulfur-mediated hydrogen bonding or hydrophobic contacts) .

Hypothetical Pharmacological Implications

  • Target Selectivity: The 4-fluorophenyl group may enhance binding to aromatic-rich pockets in kinases, as seen in FDA-approved quinazoline-based drugs like Erlotinib . The ethyl group at position 6 could mimic alkyl chains in ATP-binding sites.
  • Toxicity Profile: Thioacetamide moieties are associated with hepatotoxicity in some contexts, necessitating careful preclinical evaluation .

Biological Activity

N-Cyclopropyl-2-[[6-Ethyl-2-(4-Fluorophenyl)-4-Quinazolinyl]Thio]-Acetamide, with CAS number 606132-79-0, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its molecular characteristics, biological effects, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C21_{21}H20_{20}FN_{N}3OS_{S}
  • Molecular Weight : 381.47 g/mol
  • LogP : 5.209 (indicating lipophilicity)
  • Polar Surface Area (PSA) : 83.67 Ų

Biological Activity Overview

This compound has been primarily studied for its potential as an anticancer agent. The following sections detail specific biological activities and mechanisms of action.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines by modulating key signaling pathways.

  • Mechanism of Action :
    • Inhibition of specific kinases involved in cell proliferation.
    • Induction of oxidative stress leading to cell death.
    • Modulation of apoptosis-related proteins.
  • Case Studies :
    • A study involving benzamide derivatives showed promising results in inhibiting tumor growth in xenograft models, suggesting that similar quinazoline-based compounds could be effective against various cancers .

Antiviral Properties

Preliminary studies have suggested that this compound may possess antiviral activity, particularly against coronaviruses.

  • Research Findings :
    • Molecular docking studies indicated strong binding affinities to viral proteases, which are critical for viral replication .
    • Compounds with structural similarities have shown inhibitory effects on SARS-CoV proteins, highlighting a potential therapeutic pathway for viral infections .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparative analysis with related compounds is useful:

Compound NameStructureAntitumor ActivityAntiviral Activity
This compoundStructureModeratePotential
Benzamide DerivativeStructureHighLow
Quinazoline DerivativeStructureHighModerate

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